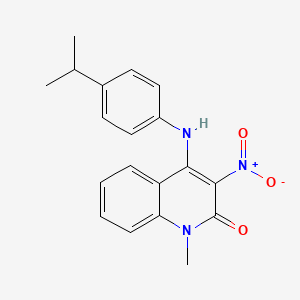
1-Methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are important in medicinal chemistry due to their presence in many pharmaceutical substances .
Molecular Structure Analysis
The molecule contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a nitro group (-NO2) at the 3-position, a methyl group (-CH3) at the 1-position, and a 4-propan-2-ylanilino group at the 4-position.Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the nitro group could increase the polarity of the compound, and the presence of the quinoline core could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A study highlights the creation of a highly selective colorimetric chemosensor for detecting cyanide ions in aqueous solutions. This chemosensor, based on a Schiff base, changes color exclusively in the presence of CN− ions due to its specific response mechanism, showcasing potential in environmental monitoring and safety assessments (Na et al., 2014).
Antibacterial Agents
Research on 8-hydroxyquinoline derivatives identified a compound, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol (INP1750), as a putative inhibitor of type III secretion (T3S) in Yersinia pseudotuberculosis. This compound and its derivatives have been shown to target both extracellular and intracellular pathogens, including Chlamydia trachomatis, offering insights into developing treatments for bacterial infections (Enquist et al., 2012).
Synthesis Methodologies
A study introduced an eco-friendly, one-pot synthesis method for 3-nitroquinolin-2(1H)-ones, providing an improvement to the classical Friedlander reaction. This method involves a catalyst-free reaction in an H2O/AcOH system, showing potential for the efficient and sustainable synthesis of quinoline derivatives used in various pharmaceutical and agricultural applications (Chen et al., 2017).
Fluorescent Chemosensors
Another research focused on the development of fluorescent chemosensors for the selective detection of Zn2+ and Al3+ ions using 8-aminoquinoline-based chemosensors. These chemosensors demonstrate significant potential for biological applications, including the detection of metal ions in cancer cells, and offer mechanistic insights into their anticancer activity (Ghorai et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)13-8-10-14(11-9-13)20-17-15-6-4-5-7-16(15)21(3)19(23)18(17)22(24)25/h4-12,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULESFVJBASGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2954307.png)
![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2954308.png)
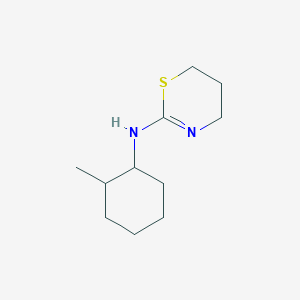
![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)
![1-(4-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954313.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2954315.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)
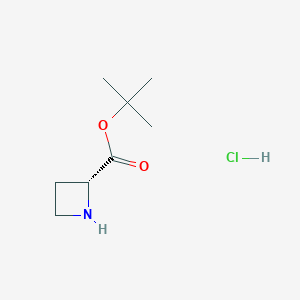

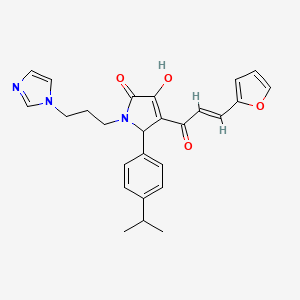
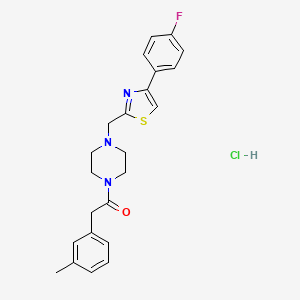

![4-chloro-N-(2-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2954330.png)